molecular formula C17H31NSn B055037 4-(Tributylstannyl)pyridine CAS No. 124252-41-1

4-(Tributylstannyl)pyridine

Cat. No.: B055037
CAS No.: 124252-41-1
M. Wt: 368.1 g/mol
InChI Key: UNEPXPMBVGDXGH-UHFFFAOYSA-N
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Description

4-(Tributylstannyl)pyridine is an organotin compound with the molecular formula C17H31NSn. It is a derivative of pyridine where a tributylstannyl group is attached to the fourth position of the pyridine ring. This compound is primarily used as an intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Tributylstannyl)pyridine can be synthesized through various methods. One common method involves the reaction of pyridine with tributyltin hydride in the presence of a catalyst. The reaction typically occurs under inert atmosphere conditions to prevent oxidation and other side reactions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process requires precise control of temperature and pressure to ensure high yield and purity. The product is usually purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 4-(Tributylstannyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific nucleophile used. For example, in a Stille coupling reaction, the product is typically a biaryl compound .

Comparison with Similar Compounds

  • 2-(Tributylstannyl)pyridine
  • 3-Chloro-4-(tributylstannyl)pyridine
  • 2-Chloro-4-(tributylstannyl)pyridine
  • 4-Chloro-2-(tributylstannyl)pyridine
  • 4-Chloro-3-(tributylstannyl)pyridine
  • 2-Methoxy-4-(tributylstannyl)pyridine
  • 2-Methyl-4-(tributylstannyl)pyridine

Uniqueness: 4-(Tributylstannyl)pyridine is unique due to its specific substitution pattern, which makes it particularly useful in certain cross-coupling reactions. Its tributylstannyl group provides stability and reactivity that are advantageous in synthetic applications .

Biological Activity

4-(Tributylstannyl)pyridine is an organotin compound that has garnered attention in the fields of organic chemistry and medicinal chemistry due to its unique structural properties and potential biological activities. The presence of the tributyltin group (SnBu₃) in conjunction with the pyridine moiety allows for diverse reactivity patterns, making it a valuable intermediate in various synthetic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, toxicological concerns, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C₁₇H₃₁NSn, characterized by a pyridine ring substituted at the 4-position with a tributyltin group. The structure can be represented as follows:

C5H4NC3H9Sn+\text{C}_5\text{H}_4\text{N}-\text{C}_3\text{H}_9\text{Sn}^+

The tributyltin moiety imparts significant lipophilicity, which influences the compound's bioavailability and interaction with biological systems.

Antimicrobial Properties

Research indicates that organotin compounds, including this compound, exhibit antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. For instance, a study highlighted that organotin derivatives possess significant antifungal properties against Candida species, suggesting potential applications in treating fungal infections.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. One study demonstrated that this compound exhibits selective cytotoxicity against human cancer cells, potentially through mechanisms involving apoptosis and cell cycle arrest. The compound's ability to induce reactive oxygen species (ROS) production has been implicated in its anticancer activity .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : Organotin compounds can inhibit key enzymes involved in cellular processes, such as protein kinases and phosphatases.
  • Interference with Cell Signaling : The compound may disrupt signaling pathways associated with cell proliferation and survival.
  • Induction of Oxidative Stress : Increased ROS levels can lead to oxidative damage in cells, contributing to cytotoxic effects.

Toxicological Concerns

Despite its potential therapeutic benefits, this compound poses significant toxicological risks. Organotin compounds are known to be toxic to both humans and aquatic organisms. Acute toxicity studies have classified them as irritants and environmental hazards . The tributyltin moiety is particularly concerning due to its persistence in the environment and bioaccumulation potential.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial and fungal growth
CytotoxicityInduces apoptosis in cancer cells
Enzymatic InhibitionInhibits protein kinases
Oxidative StressIncreases ROS levels

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Characteristics
2-Methyl-4-(tributylstannyl)pyridineMethyl and tributylstannyl groupsSimilar synthetic pathways
5-Methyl-2-(tributylstannyl)pyridineMethyl group at the 5th positionDifferent reactivity patterns
Tributyl(3-pyridyl)tinPyridyl group instead of methylPrimarily used in agricultural applications

Case Study 1: Antifungal Activity

In a controlled study assessing the antifungal efficacy of various organotin compounds, this compound demonstrated significant inhibitory activity against Candida albicans. The minimum inhibitory concentration (MIC) was determined to be lower than that of traditional antifungal agents, indicating its potential as an alternative treatment option.

Case Study 2: Cytotoxicity in Cancer Research

A recent investigation into the cytotoxic effects of organotin derivatives revealed that this compound induced apoptosis in breast cancer cell lines. Flow cytometry analysis showed an increase in early apoptotic cells after treatment with this compound, supporting its role as a potential chemotherapeutic agent .

Properties

IUPAC Name

tributyl(pyridin-4-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N.3C4H9.Sn/c1-2-4-6-5-3-1;3*1-3-4-2;/h2-5H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNEPXPMBVGDXGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31NSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371985
Record name 4-(Tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124252-41-1
Record name 4-(Tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Tri-n-butylstannyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of 4-bromopyridine hydrochloride (1.5 g) in Et2O (20 mL) at -78° C. was added n-BuLi (6.2 mL of a 2.5M solution). After 30 min. the mixture was warmed to -30° C., tributyltin chloride (2.1 mL) was added and the mixture warmed to 0° C. Saturated NH4Cl was added and extracted with Et2O. The organics were washed with H2O, brine, dried (MgSO4) and concentrated. Chromatography (silica gel; EtOAc/hexane (15:85)) provided the title compound as an oil.
Quantity
1.5 g
Type
reactant
Reaction Step One
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20 mL
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[Compound]
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solution
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tributyltin chloride
Quantity
2.1 mL
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reactant
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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